

# Improving the yield and purity of Tabernanthine total synthesis

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## Compound of Interest

Compound Name: *Tabernanthine*

Cat. No.: *B1236622*

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## Technical Support Center: Total Synthesis of Tabernanthine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of **Tabernanthine** total synthesis. The information is based on recent advancements in the field, with a focus on practical solutions to common experimental challenges.

## Frequently Asked Questions (FAQs)

Q1: What is the most significant recent advancement in the total synthesis of **Tabernanthine**?

A1: The most notable recent development is the first total synthesis of **Tabernanthine**, achieved in eight steps with an overall yield of 14%.<sup>[1][2][3][4]</sup> A key innovation in this route is the use of a thermal coupling reaction between an indole and a nosyl-activated aziridine to efficiently construct the tryptamine core. This method circumvents issues associated with previous low-yielding approaches, such as the conjugate addition of indole to nitroalkenes.<sup>[2]</sup>

Q2: What are the key bond-forming reactions in this new total synthesis of **Tabernanthine**?

A2: The key bond-forming reactions in the recently reported synthesis are:

- Indole-Aziridine Coupling: A thermal reaction to form the crucial C-C bond between the indole and the isoquinuclidine precursor.[1][3]
- Friedel-Crafts Alkylation: An intramolecular reaction to form the key indole-isoquinuclidine C-C bond, creating a macrocyclic intermediate.[1][4]
- Hydroboration-Oxidation: A regio- and diastereoselective reaction that enables the C-N bond formation to close the isoquinuclidine ring system.[1][4]

Q3: What is the reported overall yield and step count for the new **Tabernanthine** synthesis?

A3: The total synthesis of **Tabernanthine** is completed in 8 steps with an overall yield of 14%.  
[1][2][3][4]

## Troubleshooting Guide

### Low Yield in the Indole-Aziridine Coupling Step

Problem: The thermal coupling of 6-methoxy indole with the nosyl aziridine results in a low yield of the desired nosyl tryptamine.

Possible Causes and Solutions:

- Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Heating at 140 °C in o-xylene has been shown to be effective.[1][2] Increasing the temperature to 165 °C in mesitylene did not improve the yield.[1][2]
- Incorrect Stoichiometry: An excess of the indole is crucial to suppress bisalkylation, a common side reaction where two molecules of the indole react with one molecule of the aziridine.[1][2]
- Electron-Poor Indoles: The electronic properties of the indole partner significantly influence the reaction's success. Electron-rich indoles generally provide higher yields. For instance, 6-chloro indole, an electron-poor indole, resulted in a significantly lower yield (29%), while 6-nitro indole did not yield any product.[1][2]
- Ineffective Catalysis: While Lewis acid catalysis is a common strategy for such couplings, it was found to be ineffective in this specific reaction and can lead to the formation of

undesired indole dimers.[1][2] The thermal conditions are reported to be optimal.

## Formation of Side Products

Problem: Observation of significant amounts of side products in the crude reaction mixture.

Possible Causes and Solutions:

- Bisalkylation: As mentioned above, the use of a larger excess of the indole coupling partner can minimize the formation of the bisalkylation product.[1][2]
- Indole Dimerization: Strong acid catalysts can promote the formation of indole dimers like indigo and indirubin.[2] The reported thermal conditions for the indole-aziridine coupling avoid the use of strong acids, thus mitigating this issue.

## Purification Challenges

Problem: Difficulty in purifying the synthetic intermediates or the final **Tabernanthine** product.

Possible Causes and Solutions:

- Product Instability on Silica Gel: Some intermediates in alkaloid synthesis can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
- Alternative Stationary Phases: If decomposition is observed on silica, consider using a more neutral or basic stationary phase such as alumina. For particularly sensitive compounds, a systematic assessment of stationary phase stability can be performed by exposing the crude product to small slurries of different stationary phases and analyzing the recovery by NMR.  
[5]

## Quantitative Data Summary

The following table summarizes the optimization of the key aziridine ring-opening reaction to form the nosyl tryptamine intermediate.

Entry	Conditions	Yield (%)	Reference
1	BF <sub>3</sub> ·OEt <sub>2</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 to 0 °C	Not Detected	[2]
2	AlCl <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 to 0 °C	Not Detected	[2]
3	5M LiClO <sub>4</sub> in Et <sub>2</sub> O, 23 °C	Trace	[2]
4	Toluene, 110 °C	Trace	[2]
5	o-xylene, 140 °C (1.5 equiv. 6-methoxy indole)	40	[1][2]
6	Mesitylene, 165 °C	26	[1][2]
7	o-xylene, 140 °C (3.0 equiv. 6-methoxy indole)	67	[1][2]

## Experimental Protocols

Key Experiment: Thermal Coupling of 6-Methoxy Indole and Nosyl Aziridine

This protocol is based on the optimized conditions reported for the synthesis of the nosyl tryptamine precursor to **Tabernanthine**.[\[1\]](#)[\[2\]](#)

Materials:

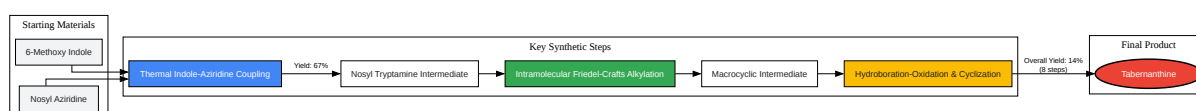
- 6-methoxy indole
- Nosyl aziridine
- o-xylene (anhydrous)
- Argon or Nitrogen atmosphere

- Standard glassware for anhydrous reactions

#### Procedure:

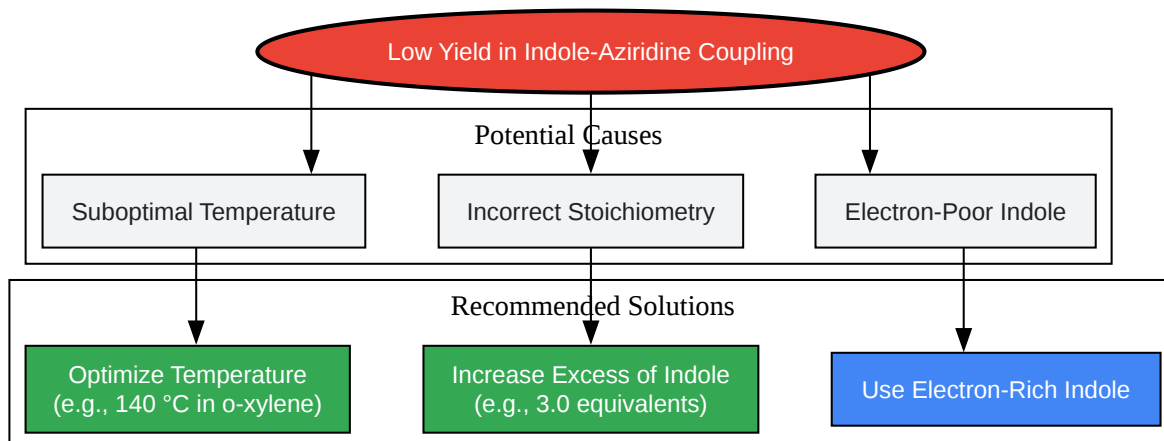
- To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxy indole (3.0 equivalents).
- Add anhydrous o-xylene to dissolve the indole.
- Add nosyl aziridine (1.0 equivalent) to the solution.
- Heat the reaction mixture to 140 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel to afford the desired nosyl tryptamine.

## Visualizations



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Caption: Workflow of the **Tabernanthine** total synthesis.



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